

Application Notes and Protocols: Utilizing NU5455 in Orthotopic Lung Cancer Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NU5455 is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] In the context of oncology, inhibiting DNA-PKcs can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. [1] This document provides detailed application notes and protocols for the use of **NU5455** in preclinical orthotopic lung cancer models, a methodology that offers a more clinically relevant tumor microenvironment compared to traditional subcutaneous xenografts. The protocols and data presented are based on published preclinical studies.

Mechanism of Action: Inhibition of DNA Double-Strand Break Repair

Radiotherapy and certain chemotherapeutic agents induce DNA double-strand breaks (DSBs) in cancer cells, a lethal form of DNA damage. The NHEJ pathway is a major mechanism for repairing these breaks. **NU5455** selectively inhibits DNA-PKcs, a critical component of the NHEJ pathway, thereby preventing the repair of DSBs and enhancing the cytotoxic effects of DNA-damaging treatments in tumor cells.[1][3] This targeted inhibition can lead to increased tumor cell death and delayed tumor growth. A key biomarker for the cellular response to DSBs is the phosphorylation of histone H2AX (yH2AX), which forms foci at the sites of DNA damage.

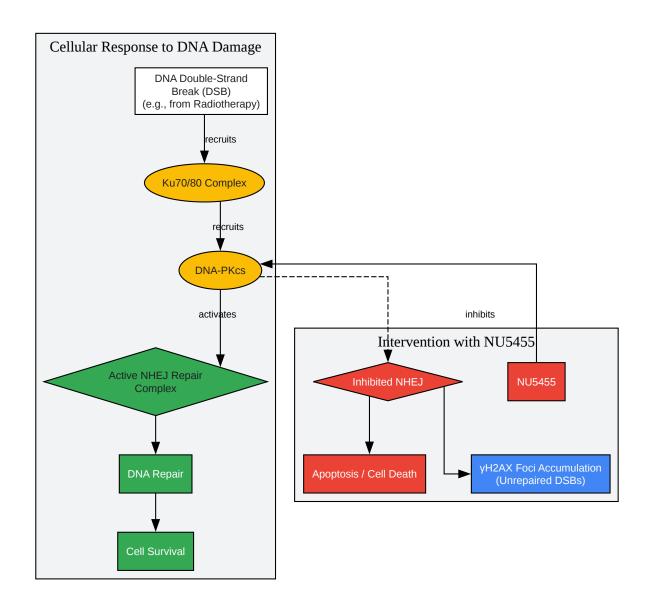




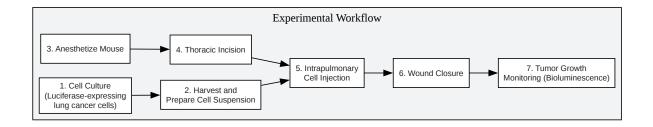


[4] Treatment with **NU5455** in combination with radiation has been shown to significantly increase the number of persistent yH2AX foci in tumor cells, indicating unrepaired DNA damage.[1]









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